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molecular formula C17H17ClO2 B8495363 2-{2-[4-(Chloromethyl)phenyl]ethenyl}-1,4-dimethoxybenzene CAS No. 922493-74-1

2-{2-[4-(Chloromethyl)phenyl]ethenyl}-1,4-dimethoxybenzene

Cat. No. B8495363
M. Wt: 288.8 g/mol
InChI Key: ZBADSEONLXEGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05653914

Procedure details

2,5-Dimethoxystilbene-4'-methanol (1.18 g, 4.36 mmol) in dichloromethane (3 ml) and hydrochloric acid (10M, 100 ml) was stirred for 1 h at room temperature. Ether (100 ml) and water (100 ml) were added and the organic layer separated, washed with water (2×125 ml), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography over silica (dichloromethane) to give 4'-chloromethyl-2,5-dimethoxystilbene (856 mg, 68%); δH ; (CDCl3) 3.83 (3 H, s, OCH3), 3.85 (3 H, s, OCH3), 4.59 (2 H, s, CH2Cl), 6.81 (1H, dd, J=8.8, 2.7 Hz), 6.85 (1 H, d, J=8.8 Hz), 7.10 and 7.49 (2 H, d, J=16.5 Hz, vinylic H), 7.17 (1 H, d, J=2.7 Hz), 7.37 and 7.53 (4 H, AA'BB'); δc (CDCl3) 46.1, 55.7, 56.0, 111.5, 112.2, 113.6, 123.9, 126.8, 128.4, 128.7, 136.4, 137.9, 151.4 and 153.6.
Name
2,5-Dimethoxystilbene-4'-methanol
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19]O)=[CH:15][CH:14]=1.CCOCC.O.[Cl:27]CCl>Cl>[Cl:27][CH2:19][C:16]1[CH:17]=[CH:18][C:13]([CH:12]=[CH:11][C:4]2[CH:5]=[C:6]([O:9][CH3:10])[CH:7]=[CH:8][C:3]=2[O:2][CH3:1])=[CH:14][CH:15]=1

Inputs

Step One
Name
2,5-Dimethoxystilbene-4'-methanol
Quantity
1.18 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)C=CC1=CC=C(C=C1)CO
Name
Quantity
3 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with water (2×125 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica (dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC=C(C=CC2=C(C=CC(=C2)OC)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 856 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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